![molecular formula C18H13BrN6OS B2685432 N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-60-9](/img/structure/B2685432.png)
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromophenyl group, a pyridinyl group, and a triazolopyridazinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated phenyl derivative.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction involving a thioacetamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these compounds suggest potent inhibitory effects on tumor growth, with some derivatives showing IC₅₀ values in the nanomolar range .
c-Met Kinase Inhibition
The compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibitors targeting this pathway can impede tumor growth and metastasis. Studies have demonstrated that certain derivatives can effectively inhibit c-Met kinase activity at low concentrations, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
Certain derivatives of the compound have also been evaluated for their antimicrobial activity against various pathogens. The presence of the thioacetamide moiety enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Case Studies
-
Study on Antitumor Efficacy :
- A series of novel triazolo-pyridazine derivatives were synthesized and tested against A549 and MCF-7 cell lines.
- Results indicated that several compounds exhibited IC₅₀ values below 1 μM, suggesting high potency against these cancer types.
-
c-Met Inhibition Study :
- Derivatives were evaluated for their ability to inhibit c-Met kinase.
- Compound 22i showed an IC₅₀ value of 48 nM, demonstrating strong inhibition and potential for further development as a targeted therapy for cancers driven by c-Met signaling.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyridazinones: These compounds share a similar core structure and have been studied for their pharmacological properties.
Boronic Esters: While structurally different, these compounds also undergo various functional transformations and have significant utility in synthesis.
Uniqueness
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Activité Biologique
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group,
- A triazolo-pyridazine moiety,
- A thioacetamide functional group.
The molecular formula of the compound is C17H13BrN4S, with a molecular weight of approximately 385.3 g/mol .
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it can inhibit:
- Carbonic anhydrase ,
- Cholinesterase enzymes,
which play crucial roles in various physiological processes .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In comparative studies:
- It demonstrated moderate activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- In vitro tests showed that it was less active than the standard drug rifampicin but still exhibited promising results against Mycobacterium bovis BCG with MIC values of 31.25 μg/mL .
Anticancer Potential
The compound's anticancer properties have been explored in several studies:
- It showed significant cytotoxic effects on human colon cancer (HCT 116) cell lines with an IC50 value of 4.363 μM, indicating high potency compared to doxorubicin .
- Molecular docking studies suggest that its mechanism may involve the inhibition of tyrosine kinases, which are critical in cancer cell proliferation .
Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of triazole derivatives, this compound was part of a series that showed promising antitubercular activity. The most active derivatives were subjected to further molecular interaction studies to elucidate their binding affinities to target enzymes .
Study 2: Anticancer Efficacy
Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells. The findings support its potential as a lead compound for further development in cancer therapeutics .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDBEAKHJCPMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.